3-甲基-6-(三氟甲基)-3,4-二氢-2H-苯并[b][1,4]噁嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a heterocyclic compound. It contains an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom . The compound also contains a trifluoromethyl group, which is a functional group consisting of one carbon atom bonded to three fluorine atoms and one other carbon or heteroatom .
Molecular Structure Analysis
The molecular structure of “3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine” would consist of a six-membered oxazine ring attached to a benzene ring (forming a benzo[b][1,4]oxazine structure), with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the oxazine ring .科学研究应用
合成和化学性质
- 创新的合成方法:最近的研究开发了新的 3,4-二氢-2H-苯并[1,4]恶嗪合成方法,包括 3-甲基-6-(三氟甲基)-3,4-二氢-2H-苯并[b][1,4]恶嗪等变体。这些方法涉及 2-氨基苯酚等起始原料,并采用一锅反应来产生各种衍生物 (詹淑婷, 2012)。
- 新型衍生物的合成:研究人员已经合成了 3,4-二氢-2H-苯并[1,4]恶嗪的多种衍生物。此类工作扩展了在材料科学和药理学等各个领域的潜在应用 (V. Guguloth, 2021)。
潜在的治疗应用
- 抗菌特性:3,4-二氢-2H-苯并[1,4]恶嗪的某些衍生物,特别是那些带有氟原子的衍生物,对多种革兰氏阳性和革兰氏阴性细菌表现出有效的抗菌活性。这表明它们在设计新型抗菌剂中的潜在用途 (Liang Fang et al., 2011)。
- 抗炎活性:某些 3,4-二氢-2H-苯并[e][1,3]恶嗪衍生物在体内表现出显着的抗炎活性,表明它们作为新型抗炎剂的潜力 (Yan-Fei Li et al., 2016)。
高级应用
- 双重血栓素 A2 受体拮抗剂和前列环素受体激动剂:3,4-二氢-2H-苯并[1,4]恶嗪衍生物已被开发为双重作用剂,阻断 TXA2 受体并激活 PGI2 受体。这表明它们在抗血栓和心血管治疗中的应用 (M. Ohno et al., 2006)。
作用机制
Target of Action
It’s known that 1,3-oxazines, a class of compounds to which our compound belongs, exhibit significant pharmacological properties
Mode of Action
Compounds with the 1,3-oxazine motif are known to interact with their targets and induce changes that result in their pharmacological effects
Biochemical Pathways
It’s known that 1,3-oxazines can affect a broad range of biochemical pathways due to their significant pharmacological properties
Result of Action
It’s known that 1,3-oxazines exhibit significant pharmacological properties , which suggests that they have notable molecular and cellular effects
属性
IUPAC Name |
3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-6-5-15-9-3-2-7(10(11,12)13)4-8(9)14-6/h2-4,6,14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABCIIFXOCZRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(N1)C=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449-85-4 |
Source
|
Record name | 3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。